

Ethambutol vs. its Meso-Isomer: A Comparative Analysis of Antimycobacterial Activity

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Compound of Interest

Compound Name: *Ethambutol Hydrochloride*

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Ethambutol is a cornerstone of first-line tuberculosis treatment, exhibiting bacteriostatic activity against *Mycobacterium tuberculosis* and other mycobacteria.^{[1][2][3]} Its efficacy is critically dependent on its stereochemistry. Ethambutol possesses two chiral centers, resulting in three stereoisomers: the (+)-(S,S)-enantiomer, the (-)-(R,R)-enantiomer, and the achiral meso-isomer.^{[2][4]} This guide provides a detailed comparative analysis of the antimycobacterial activity of the therapeutically active (S,S)-ethambutol and its meso-isomer, supported by experimental data and methodologies.

Comparative Efficacy

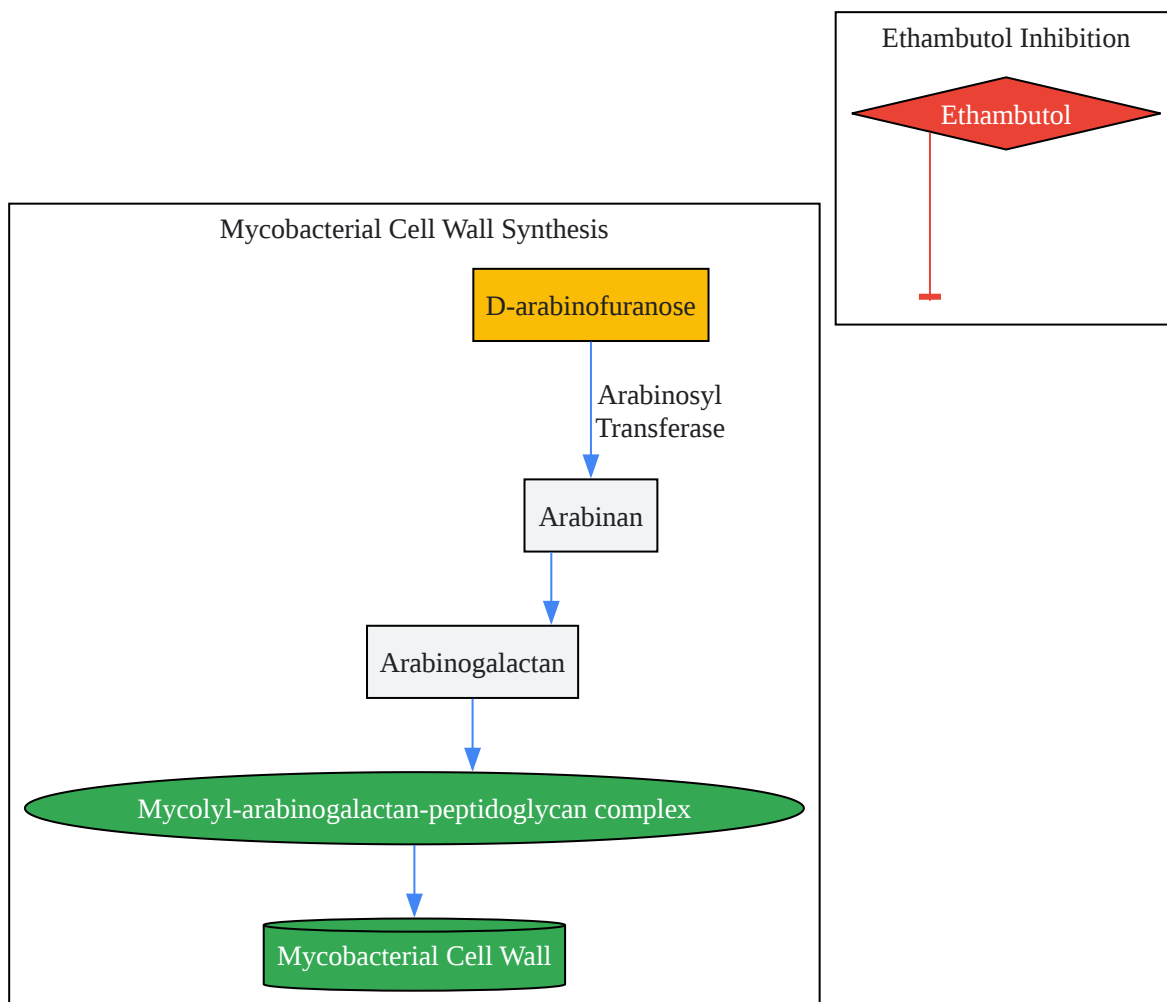
The antimycobacterial activity of ethambutol stereoisomers varies significantly. The (+)-(S,S)-enantiomer is the most potent, demonstrating substantially greater activity against mycobacteria compared to its meso-isomer and the (-)-(R,R)-enantiomer.^{[2][4]}

Stereoisomer	Relative Potency
(+)-(S,S)-Ethambutol	12-16 times more active than the meso-isomer. [1][2]
meso-Ethambutol	Significantly less active than the (S,S)- enantiomer.
(-)-(R,R)-Ethambutol	200-500 times less active than the (S,S)- enantiomer.[1][2]

Table 1: Relative Potency of Ethambutol Stereoisomers. This table summarizes the difference in antimycobacterial activity between the stereoisomers of ethambutol.

Mechanism of Action

The primary mechanism of action for ethambutol involves the inhibition of the enzyme arabinosyl transferase.[1][2][5] This enzyme is crucial for the polymerization of D-arabinofuranose into arabinan and subsequently arabinogalactan, a key component of the mycobacterial cell wall.[1][2] Inhibition of arabinosyl transferase disrupts the synthesis of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased cell wall permeability and inhibition of bacterial growth.[1]



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